3,3,5,5-Tetramethylpiperazin-2-one
Description
Significance of Piperazinone Scaffolds in Organic Chemistry and Heterocyclic Synthesis
The piperazinone core is a six-membered heterocyclic ring containing two nitrogen atoms and a ketone group. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring feature in many biologically active compounds and approved drugs. thieme-connect.com The value of the piperazinone structure lies in its peptidomimetic properties, which allow it to mimic the structure of peptides and interact with biological targets. thieme-connect.com
The development of synthetic methodologies for preparing piperazinones is an active area of research. thieme.de Chemists are continually seeking novel, efficient, and rapid strategies to synthesize structurally diverse piperazinones. thieme.de Modern methods often focus on cascade reactions, where multiple chemical bonds are formed in a single step, simplifying the synthetic process and allowing for the creation of libraries of compounds for drug discovery. thieme-connect.combohrium.com These advanced synthetic routes, including metal-promoted transformations, provide access to a wide variety of substituted piperazinones. thieme-connect.com The ability to introduce diverse substituents onto the piperazinone ring is crucial for fine-tuning the physicochemical and pharmacokinetic properties of potential drug candidates. thieme.de
Unique Structural Attributes of 3,3,5,5-Tetramethylpiperazin-2-one
The structure of this compound is defined by a piperazin-2-one (B30754) core with four methyl groups positioned on the carbon atoms adjacent to the nitrogen atoms (C3 and C5). This substitution pattern confers several unique attributes.
The most significant feature is pronounced steric hindrance. The four methyl groups create a crowded environment around the heterocyclic ring. This steric bulk influences the molecule's conformation, reactivity, and intermolecular interactions. Such gem-dimethyl substitution is known to have the Thorpe-Ingold effect, which can favor coiled chain conformations and influence ring-closing reactions. msu.edu The presence of these bulky groups can restrict bond rotation and lock the ring into a more rigid conformation compared to its unsubstituted parent. The core structure consists of a cyclic amide (a lactam), and the steric hindrance from the methyl groups is expected to significantly impact the properties of the amide bond.
| Property | Description |
| Core Scaffold | Piperazin-2-one |
| Substitution | Four methyl groups at positions C3 and C5 |
| Key Feature | High degree of steric hindrance |
| Functional Group | Cyclic amide (lactam) |
| Expected Conformation | Likely a distorted chair or boat conformation due to steric strain from the axial/equatorial methyl groups. |
Research Landscape and Current Trends in Sterically Hindered Cyclic Amides
The synthesis and study of sterically hindered amides present a significant challenge in organic chemistry. acs.org Amide bond formation is one of the most fundamental reactions, yet its efficiency can be drastically reduced when bulky substituents are present near the reaction centers. acs.org This difficulty arises from the slow nucleophilic attack of a sterically congested amine onto an activated carboxylate. acs.org
Current research in this area focuses on developing robust synthetic methods to overcome these steric barriers. Traditional coupling reagents often fail, leading chemists to explore alternative strategies. One successful approach involves the direct coupling of organometallic reagents, such as Grignard reagents, to isocyanates, which has proven effective for creating sterically hindered amides. acs.org
Furthermore, the study of sterically hindered cyclic amides, like this compound, is driven by an interest in how steric strain affects chemical structure and reactivity. Severe non-bonding interactions can lead to distortion of the normally planar amide bond, resulting in "twisted amides." thieme-connect.com This twisting enhances the electrophilicity of the carbonyl carbon and can lead to unusual reactivity, making these molecules valuable for both mechanistic studies and as specialized chemical reagents.
Scope and Objectives of Academic Inquiry into this compound
While dedicated studies on this compound are not prevalent in the current literature, its structure presents several compelling avenues for academic investigation. The primary objectives of such research would likely revolve around understanding the interplay between its heterocyclic nature and its significant steric bulk.
Potential Research Objectives:
Synthetic Accessibility: A primary goal would be to develop an efficient synthesis for this highly substituted heterocycle. This would likely involve overcoming the steric challenges associated with introducing the four methyl groups and cyclizing the precursor. Comparing different synthetic strategies would be a key objective.
Structural Analysis: A detailed investigation of its three-dimensional structure via X-ray crystallography would be of high interest. This would confirm the precise bond angles, bond lengths, and ring conformation, and quantify the degree of amide bond distortion caused by the steric strain of the tetramethyl substitution.
Reactivity Studies: Researchers would explore the reactivity of the lactam and the secondary amine. Key questions would include how the steric hindrance affects the N-H acidity, the susceptibility of the carbonyl group to nucleophilic attack, and the potential for N-alkylation or N-acylation reactions. Comparing its reactivity to less hindered piperazinones would provide valuable insight into the role of sterics. nih.gov
Spectroscopic Characterization: A thorough characterization using NMR and IR spectroscopy would be essential. The spectroscopic data would provide further evidence of the molecule's structure and electronic environment, which could be correlated with computational models.
The study of molecules like this compound contributes to a more fundamental understanding of how steric strain can be harnessed to control molecular shape and create unusual chemical properties within well-defined heterocyclic scaffolds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,5,5-tetramethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(2)5-9-6(11)8(3,4)10-7/h10H,5H2,1-4H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWDNMNGNBFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3,5,5 Tetramethylpiperazin 2 One and Its Derivatives
Established Reaction Pathways
Application and Modifications of the Bargellini Reaction
The Bargellini reaction, a multicomponent reaction discovered in 1906, provides a pathway to synthesize substituted piperazin-2-ones. wikipedia.orgnih.gov This reaction typically involves a ketone, chloroform (B151607), and a diamine in the presence of a strong base. wikipedia.org For the synthesis of 3,3,5,5-tetrasubstituted-2-piperazinones, N-substituted-2-methyl-1,2-propanediamines can be reacted with acetone (B3395972) and chloroform in the presence of 50% aqueous sodium hydroxide (B78521) under phase-transfer catalysis, affording 1,3,3,5,5-pentasubstituted-2-piperazinones. nih.gov The use of chlorobutanol (B1668791) instead of chloroform has been reported to improve yields in some cases. encyclopedia.pub
The generally accepted mechanism involves the initial formation of a trichloromethide anion from chloroform, which then attacks the ketone (acetone) to form a trichloromethyl carbinol. wikipedia.org This intermediate undergoes intramolecular substitution to yield a reactive dichloroepoxide. nih.govencyclopedia.pub The diamine then acts as a nucleophile, opening the epoxide ring, followed by cyclization and hydrolysis to form the piperazin-2-one (B30754) ring. nih.govencyclopedia.pub
A modification of this reaction utilizes potassium fluoride (B91410) on alumina (B75360) (KF/Alumina) as a solid-supported base, offering a milder and more environmentally friendly alternative to sodium hydroxide. researchgate.net This method has been successfully applied to the synthesis of sterically hindered carboxylic acids from various nucleophiles and ketones. researchgate.net
Table 1: Bargellini Reaction for Piperazinone Synthesis
| Reactants | Base | Catalyst | Product | Reference |
|---|---|---|---|---|
| N-substituted-2-methyl-1,2-propanediamine, Acetone, Chloroform | 50% aq. NaOH | Phase-transfer catalyst | 1,3,3,5,5-Pentasubstituted-2-piperazinone | nih.gov |
| Substituted anilines, Cyclohexanone, Chloroform | KF/Alumina | - | Sterically hindered α-substituted carboxylic acids | researchgate.net |
Copper-Mediated Goldberg Arylation for N1-Substituted Piperazin-2-ones
The copper-catalyzed Goldberg N-arylation reaction is a powerful tool for forming C-N bonds, particularly for the synthesis of N-arylamides. nih.govnih.gov This methodology can be applied to the N1-arylation of pre-existing piperazin-2-one scaffolds. The reaction typically involves the coupling of an amide with an aryl halide in the presence of a copper catalyst and a suitable ligand. nih.govnih.gov
Mechanistic studies suggest that the catalytic cycle involves a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov The use of chelating diamine ligands is crucial for controlling the concentration of the active catalytic species. nih.gov Various aryl halides, including aryl iodides, can be used, and the reaction conditions can be optimized by screening different solvents and ligands. nih.gov For instance, (S)-N-methylpyrrolidine-2-carboxylate has been identified as an efficient ligand for the copper-catalyzed N-arylation of amides under mild conditions. nih.gov More recently, diaryliodonium salts have been employed as arylating agents in copper-catalyzed N-arylations. rsc.org
Table 2: Copper-Catalyzed N-Arylation of Amides
| Amide Substrate | Arylating Agent | Catalyst | Ligand | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| Various amides | Aryl iodides | CuI | (S)-N-methylpyrrolidine-2-carboxylate | DMSO | N-Arylamides | nih.gov |
| 1,2,4-Oxadiazin-5(6H)-ones | Diaryliodonium salts | CuI | - | Toluene (B28343) | N-Arylated 1,2,4-oxadiazin-5(6H)-ones | rsc.org |
Cyclization Reactions of Substituted Precursors, including Dipeptide Methyl Esters
The cyclization of linear precursors is a common and versatile strategy for the synthesis of piperazin-2-ones. Dipeptide methyl esters, in particular, are known to undergo spontaneous intramolecular aminolysis to form diketopiperazines (piperazine-2,5-diones). strath.ac.ukresearchgate.net This cyclization can often be achieved by heating the dipeptide methyl ester. canada.ca For instance, piperazine-2,5-diones have been prepared by the cyclization of dipeptide methyl esters under the influence of methanol-ammonia. canada.ca
To avoid racemization that can occur under prolonged heating, alternative methods have been developed. One such method involves treating a tert-butyloxycarbonyl (Boc)-protected dipeptide methyl ester with formic acid, followed by cyclization of the resulting formate (B1220265) salt by boiling in a mixture of toluene and sec-butanol. canada.ca The synthesis of chiral piperazin-2-ones can also be achieved through the cyclization of key chiral intermediates and diamines. A concise synthetic route to 2,3-substituted piperazine (B1678402) acetic acid esters has been developed starting from optically pure amino acids, which are converted to 1,2-diamines and subsequently cyclized. nih.gov
Oxidation Strategies of Corresponding Cyclic Amines
The oxidation of the corresponding cyclic amine, 2,2,6,6-tetramethylpiperidine (B32323), provides another route to introduce a carbonyl group at the 2-position. Various oxidizing agents and conditions can be employed for this transformation. The stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) is a well-known reagent for the selective oxidation of alcohols. researchgate.netwikipedia.org The parent amine, 2,2,6,6-tetramethylpiperidine, can be oxidized to form N-oxyl derivatives. chemicalbook.com
Electrochemical oxidation of 2,2,6,6-tetramethylpiperidine and its derivatives in acetonitrile (B52724) has been investigated, leading to N-cyanomethylated products. rsc.org The mechanism involves a one-electron transfer to generate a radical cation, followed by deprotonation to an aminyl radical. rsc.org While not a direct route to the piperazin-2-one, these oxidation studies highlight the reactivity of the tetramethylpiperidine (B8510282) ring system. A more direct approach involves the oxidation of the amine to the corresponding nitroxide, which can be a precursor for further functionalization. For example, the conversion of an amine to a nitroxide has been achieved using hydrogen peroxide and sodium tungstate. nih.govnih.gov
Advanced and Stereoselective Synthetic Approaches
Palladium-Catalyzed C-H Aziridination of 3,3,5,5-Tetrasubstituted Piperazin-2-ones
A significant advancement in the functionalization of pre-formed 3,3,5,5-tetrasubstituted piperazin-2-ones is the palladium-catalyzed C-H aziridination. rsc.orgrsc.org This reaction allows for the direct introduction of a nitrogen-containing three-membered ring onto the piperazinone core, creating synthetically useful bicyclic aziridines. rsc.orgrsc.org
The reaction is typically mediated by a palladium catalyst in the presence of an oxidant, such as phenyliodonium (B1259483) diacetate (PIDA), and an additive. rsc.orgrsc.org Succinic acid has been identified as a key additive that selectively promotes the desired C-N bond formation (aziridination) while suppressing competitive C-H acetoxylation. rsc.orgrsc.org Kinetic analysis has revealed that succinic acid influences the equilibrium between monomeric and dimeric palladium species in the rate-determining step. rsc.org
This transformation is tolerant of various substituents on the lactam nitrogen, including aryl and phenethyl groups, as well as remote functionalities like halogens, alkyl, and alkoxy groups. rsc.org The resulting aziridines can be subsequently ring-opened by nucleophiles under acidic conditions to afford formal C-H functionalized products. rsc.orgrsc.org Detailed mechanistic studies, including kinetic and computational investigations, have provided insights into the reaction mechanism, which is believed to proceed through a palladium(IV) intermediate. acs.org
Table 3: Palladium-Catalyzed C-H Aziridination of Piperazin-2-ones
| Substrate | Catalyst | Oxidant | Additive | Product | Reference |
|---|---|---|---|---|---|
| 3,3,5,5-Tetrasubstituted piperazin-2-ones | Palladium acetate (B1210297) | Phenyliodonium diacetate (PIDA) | Succinic acid | Bicyclic aziridines | rsc.orgrsc.org |
Mechanistic Studies of Novel Cyclization and Ring-Forming Reactions
The formation of the piperazin-2-one ring often proceeds through mechanisms that are the subject of detailed study to improve efficiency, selectivity, and substrate scope. Novel cyclization reactions, particularly those employing photoredox or metal catalysis, offer mechanistic pathways distinct from traditional condensation reactions.
One such mechanism involves radical cyclization. For instance, Mn(OAc)₃-mediated radical cyclization has been used to synthesize piperazine-containing dihydrofurans. nih.gov The proposed mechanism begins with the formation of a radical from a 1,3-dicarbonyl compound by the action of Mn(III). This radical then adds to an unsaturated bond on a piperazine derivative. The resulting radical intermediate undergoes a 5-exo-trig cyclization, followed by oxidation and elimination to yield the final product. While applied to dihydrofuran synthesis, the principles of radical addition and cyclization are pertinent to the formation of other heterocyclic rings, including piperazinones, especially for creating sterically hindered quaternary carbon centers.
Photoredox catalysis offers another modern approach. In the CarboxyLic Amine Protocol (CLAP), an iridium-based photoredox catalyst is used to generate an α-aminyl radical from an amino-acid-derived diamine via decarboxylation. mdpi.com This radical then cyclizes with an in situ generated imine, formed from the condensation of the diamine with an aldehyde. This method avoids harsh reagents and provides a pathway for constructing C2-substituted piperazines under mild conditions. mdpi.com The mechanism relies on single-electron transfer (SET) processes, where the photocatalyst, upon light excitation, initiates the radical cascade.
Palladium-catalyzed reactions also feature unique mechanisms. In the cascade synthesis of piperazin-2-ones from chloro allenylamides, the proposed mechanism likely begins with the displacement of the chloride by a primary amine. bohrium.com This is followed by the oxidative addition of Pd(0) to an aryl iodide. A subsequent series of steps, including carbopalladation of the allene (B1206475) and reductive elimination, leads to the cyclized piperazinone product. bohrium.com Mechanistic studies, including NMR monitoring, help to elucidate the reaction pathway and rule out alternative sequences. bohrium.com Similarly, the mechanism of palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols is believed to involve a dynamic kinetic resolution process through the hydrogenation of two imine tautomers. rsc.org
Asymmetric Synthesis Considerations for Chiral Analogues
While 3,3,5,5-tetramethylpiperazin-2-one is an achiral molecule, the synthesis of its chiral analogues is a key objective for applications in areas such as drug discovery and catalysis. Chiral analogues can be designed by introducing different substituents at the 3- and 5-positions or by substitution at the nitrogen atoms, leading to stereogenic centers. The development of asymmetric methodologies to control the stereochemistry of these centers is therefore crucial.
A prominent strategy for accessing chiral piperazin-2-ones is through catalytic asymmetric synthesis. The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be a powerful method for producing chiral disubstituted piperazin-2-ones with high levels of enantioselectivity (up to 90% ee) and diastereoselectivity. rsc.org This method establishes stereocenters during the reduction of the aromatic pyrazine (B50134) ring. A proposed dynamic kinetic resolution pathway explains the high stereoselectivity observed. rsc.org This approach could be adapted to produce chiral analogues of the target compound by starting with appropriately substituted pyrazin-2-ols.
Another highly effective method is the palladium-catalyzed asymmetric allylic alkylation. The Stoltz group has developed this reaction for the enantioselective synthesis of α,α-disubstituted piperazin-2-ones, which are precursors to valuable gem-disubstituted piperazines. rsc.orgnih.gov Using a chiral palladium catalyst derived from an electron-deficient PHOX ligand, these reactions can achieve high yields and enantioselectivities. rsc.orgrsc.org This decarboxylative allylic alkylation creates a quaternary stereocenter α- to the lactam carbonyl, a structural motif present in many biologically active molecules. This methodology is directly applicable to the synthesis of chiral analogues of this compound where the two substituents at one of the α-carbons are different.
The use of chiral auxiliaries derived from the "chiral pool" is a more traditional, yet effective, approach. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov This strategy involves the diastereoselective alkylation of a lactam derived from the auxiliary. Such an approach could be envisioned for constructing chiral tetrasubstituted piperazin-2-ones, where the stereochemistry is directed by a removable chiral group.
Table 2: Enantioselective Syntheses of Piperazin-2-one Derivatives
| Methodology | Substrate Type | Catalyst/Auxiliary | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed Asymmetric Hydrogenation | Pyrazin-2-ols | Pd-catalyst with chiral ligand | up to 90% | rsc.org |
| Pd-Catalyzed Decarboxylative Allylic Alkylation | Piperazinone allyl esters | Pd-catalyst with (S)-(CF₃)₃-t-BuPHOX ligand | High ee reported | rsc.orgnih.gov |
| One-Pot Knoevenagel/Asymmetric Epoxidation/DROC | Aldehydes, (phenylsulfonyl)acetonitrile | Quinine-derived urea | up to 99% | acs.org |
| Chiral Auxiliary Approach | N-Boc glycine, (R)-(-)-phenylglycinol | (R)-(-)-phenylglycinol | High diastereoselectivity | nih.gov |
Chemical Reactivity and Functionalization of 3,3,5,5 Tetramethylpiperazin 2 One
Mechanistic Investigations of Intramolecular and Intermolecular Reactions
The reactivity of 3,3,5,5-tetramethylpiperazin-2-one is a subject of interest for constructing more complex molecular architectures. The following sections explore the mechanistic aspects of its key reactive sites.
Nucleophilic Acyl Substitution at the Lactam Carbonyl
The lactam carbonyl group in this compound is a potential site for nucleophilic acyl substitution. In general, such reactions proceed through a tetrahedral intermediate, followed by the expulsion of a leaving group. nih.gov However, the reactivity of the lactam in this specific molecule is significantly influenced by the electronic and steric environment. The amide bond within the ring is generally less reactive than, for example, an acyl chloride, due to resonance stabilization.
While specific studies on the nucleophilic acyl substitution of this compound are not extensively documented, the reactivity of the parent piperazin-2-one (B30754) scaffold has been explored. For instance, reactions of piperazin-2-one with triethyl phosphite (B83602) in the presence of phosphoryl chloride lead to the formation of piperazine-2,3-diyl-bisphosphonates, indicating that the carbonyl and the adjacent C-H bond can be involved in complex transformations. nih.gov It is reasonable to infer that similar transformations with this compound might be sterically hindered by the gem-dimethyl groups.
Reactivity of the Nitrogen Atom(s) in the Piperazinone Ring
The piperazinone ring contains two nitrogen atoms with distinct reactivity. The N1 nitrogen is part of the lactam and is generally non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. The N4 nitrogen, on the other hand, is a secondary amine and is expected to be nucleophilic.
This nucleophilicity allows for a range of N-functionalization reactions. While specific examples for this compound are not prevalent in the literature, the secondary amine handle is a prime site for alkylation, acylation, arylation, and other derivatizations, providing a straightforward method to introduce molecular diversity.
Alpha-Substitution and Related Carbonyl Chemistry
Alpha-substitution reactions, such as those involving enolate intermediates, are common for many carbonyl compounds. However, in the case of this compound, the carbons alpha to the carbonyl group (C3) are quaternary, meaning they lack protons. Consequently, the formation of an enolate at the C3 position under standard basic conditions is not possible.
Similarly, the carbon atom on the other side of the carbonyl nitrogen (C6) is also a methylene (B1212753) group adjacent to a secondary amine. While enamine formation is a theoretical possibility involving the N4 nitrogen and the C5-C6 bond, the steric hindrance from the gem-dimethyl groups at C5 would likely make this process challenging. Therefore, classical alpha-substitution chemistry is not a readily accessible reaction pathway for this particular piperazinone.
Derivatization and Scaffold Functionalization Strategies
The development of methods to functionalize the this compound scaffold is crucial for its application in medicinal chemistry and materials science. The following sections highlight key strategies for its derivatization.
N-Functionalization Techniques, including N1-(Hetero)aryl Derivatization
As mentioned previously, the N4 secondary amine is the most accessible site for functionalization. Standard N-alkylation and N-acylation reactions are expected to proceed under typical conditions. The synthesis of N-aryl and N-heteroaryl derivatives, which are important for tuning the electronic and pharmacological properties of molecules, can be achieved through methods such as Buchwald-Hartwig amination. While specific protocols for this compound are not detailed in available research, these standard cross-coupling methodologies are generally applicable to secondary amines.
Selective Functionalization of Unactivated C-H Bonds (e.g., C-H aziridination)
A significant advancement in the functionalization of this compound is the development of a palladium-catalyzed C-H aziridination reaction. nih.gov This method allows for the selective formation of a bicyclic aziridine (B145994) by creating a new carbon-nitrogen bond at the C6 position.
The reaction is performed using a palladium catalyst, with phenyliodonium (B1259483) diacetate (PIDA) as the oxidant. A key finding was the crucial role of succinic acid in promoting the desired C-N bond formation while suppressing competitive C-H acetoxylation. nih.gov Kinetic analysis revealed that succinic acid influences the equilibrium between monomeric and dimeric palladium species, which is critical for the reaction's rate-determining step. nih.gov
The resulting bicyclic aziridines are valuable synthetic intermediates. They can undergo ring-opening reactions with various nucleophiles under either Lewis or Brønsted acidic conditions. nih.govmdpi.comnih.gov This two-step sequence of C-H aziridination followed by nucleophilic ring-opening provides a formal route to C-H functionalized products, introducing a range of substituents at the C6 position of the piperazinone ring. nih.gov
Table 1: Palladium-Catalyzed C-H Aziridination of 3,3,5,5-Tetrasubstituted Piperazin-2-ones nih.gov
| Entry | Piperazin-2-one Substrate | Product (Bicyclic Aziridine) | Yield (%) |
| 1 | This compound | 1,4-diaza-7,7,9,9-tetramethylbicyclo[4.1.0]heptan-5-one | Moderate to Good |
Yields are reported as moderate to good in the source publication. nih.gov
Furthermore, the reaction conditions can be fine-tuned to favor acetoxylation products. By using acetic acid and increasing the amount of the oxidant, it is possible to obtain acetoxylated, diacetoxylated, and even triacetoxylated derivatives of the piperazinone scaffold. nih.gov
Introduction of Diverse Chemical Moieties via Coupling Reactions (e.g., Sonogashira, Suzuki)
The introduction of new carbon-carbon bonds at the nitrogen positions of the piperazin-2-one core can be achieved through palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented, the principles of Sonogashira and Suzuki-Miyaura couplings on related piperazine (B1678402) and piperazin-2-one scaffolds provide a strong basis for their potential application.
Sonogashira Coupling: This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org For the this compound scaffold, this would necessitate prior functionalization of the N1 or N4 position with a suitable halide or triflate. For instance, an N-aryl bromide derivative of the piperazinone could be coupled with a terminal alkyne to introduce an alkynyl moiety. The reaction is generally carried out under mild conditions, often at room temperature, using a base such as an amine to neutralize the hydrogen halide byproduct. wikipedia.org The versatility of the Sonogashira coupling allows for the introduction of a wide range of alkynyl groups, which can serve as handles for further synthetic transformations. libretexts.orgnih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmdpi.com Similar to the Sonogashira coupling, application to the this compound core would require an N-halogenated or N-triflated derivative. The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. nih.gov This allows for the introduction of diverse aryl, heteroaryl, and vinyl substituents onto the piperazinone nitrogen. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates. nih.gov For example, novel palladium-lanthanide catalysts have shown high activity in Suzuki-Miyaura reactions of aryl bromides. mdpi.com
| Coupling Reaction | Reactants | Catalyst System | Potential Application on this compound |
| Sonogashira | N-halo-piperazinone, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | Introduction of alkynyl groups at N1 or N4. |
| Suzuki-Miyaura | N-halo-piperazinone, Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Introduction of aryl, heteroaryl, or vinyl groups at N1 or N4. |
Specific Reaction Classes
Oxidative Transformations (e.g., oxidative acylations, azidations)
Oxidative functionalization of the piperazin-2-one ring, particularly at the carbon atoms adjacent to the nitrogen (α-positions), can provide access to more complex derivatives. While direct oxidative acylations and azidations on this compound are not well-documented, related transformations on piperazine systems suggest potential pathways.
Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.comencyclopedia.pub For instance, the α-arylation of N-Boc piperazines has been achieved using an iridium-based photocatalyst. encyclopedia.pub This type of methodology could potentially be adapted for the introduction of acyl or azido (B1232118) groups by using appropriate radical precursors. Anodic oxidation represents another strategy for α-functionalization, allowing for the introduction of alkoxy groups, which can then be further diversified. nih.gov
The steric hindrance from the gem-dimethyl groups in this compound would likely direct such oxidative functionalizations to the C6 position, which is adjacent to the secondary amine and less sterically encumbered than the C2 position.
Reductions of the Lactam Functionality and Other Groups
The lactam carbonyl group in the piperazin-2-one ring can be reduced to a methylene group, thereby converting the piperazin-2-one to a piperazine. This transformation is valuable for accessing the corresponding piperazine derivatives, which are themselves important pharmacophores. caltech.edu The reduction of the amide and ester carbonyl groups in piperazin-2-one derivatives has been successfully achieved using borane-tetrahydrofuran (B86392) complex (BH₃·THF), yielding the corresponding piperazines in good yields. nih.gov Other strong reducing agents like lithium aluminum hydride (LiAlH₄) are also commonly employed for the reduction of lactams. utrgv.edu The gem-dimethyl groups are not expected to interfere with this reduction.
| Reducing Agent | Functional Group Targeted | Product |
| Borane-THF complex (BH₃·THF) | Lactam carbonyl | Piperazine derivative |
| Lithium Aluminum Hydride (LiAlH₄) | Lactam carbonyl | Piperazine derivative |
Annulation Reactions and Construction of Fused Ring Systems
The piperazin-2-one scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing piperazinone core, can lead to novel molecular architectures with potential biological activity.
One common strategy for constructing fused ring systems is through intramolecular cyclization reactions. For example, a piperazin-2-one derivative with a suitably positioned reactive group on an N-substituent can undergo cyclization to form a bicyclic or polycyclic system. The synthesis of fused piperidinones has been achieved through radical-ionic cascade reactions, demonstrating a pathway to azabicyclic structures. nih.gov While specific examples starting from this compound are scarce, the general principles of annulation can be applied. For instance, introducing a substituent at the N1 position with a terminal electrophilic or nucleophilic center could enable an intramolecular cyclization onto the N4 nitrogen or the C6 carbon, respectively, to form a fused ring. The synthesis of complex piperazine-containing drugs sometimes involves the formation of the piperazinone ring as part of a larger, fused system. mdpi.com
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 3,3,5,5-Tetramethylpiperazin-2-one, offering unparalleled insight into the chemical environment of each atom.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the number and types of hydrogen and carbon atoms within the molecule. libretexts.orglibretexts.org Due to the molecule's symmetry, simplified spectra are expected. For instance, the four methyl groups attached to the C3 and C5 positions are chemically equivalent and should produce a single, intense signal in the ¹H NMR spectrum. Similarly, the two methylene (B1212753) protons (CH₂) in the ring are also equivalent.
In ¹³C NMR, the broader chemical shift range allows for the clear distinction of each unique carbon atom, even those in similar electronic environments. libretexts.org We would anticipate distinct signals for the carbonyl carbon (C=O), the two equivalent quaternary carbons (C3 and C5), the methylene carbon (C6), and the four equivalent methyl carbons. Specialized techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups. emerypharma.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C=O | - | ~170-180 |
| C(CH₃)₂ | - | ~50-60 |
| CH₂ | ~2.5-3.0 | ~40-50 |
| CH₃ | ~1.2-1.5 | ~25-35 |
| NH | ~1.5-2.5 (broad) | - |
| NH (amide) | ~7.0-8.0 (broad) | - |
Note: These are estimated values and can vary based on solvent and other experimental conditions.
To unambiguously assign the signals from ¹H and ¹³C NMR and to piece together the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu For this compound, a key correlation would be observed between the methylene protons (on C6) and the adjacent NH proton.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. emerypharma.com This would definitively link the proton signals of the methylene and methyl groups to their respective carbon signals. For example, the intense proton signal for the methyl groups would show a cross-peak with the corresponding methyl carbon signal. sdsu.edu
The piperazinone ring is not planar and can exist in different conformations, such as chair or boat forms. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide information about the energy barriers between these conformations. nih.gov By analyzing changes in the line shape of the NMR signals as the temperature is varied, it is possible to determine the rates of conformational exchange and the relative populations of the different conformers. nih.gov For this compound, DNMR could be used to study the ring inversion process.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, providing a "fingerprint" based on its functional groups. rsc.org
Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups present in this compound. libretexts.orgyoutube.com The absorption of infrared radiation corresponds to specific vibrational modes of the bonds within the molecule. masterorganicchemistry.com
Key expected IR absorption bands include:
N-H Stretching : A sharp to moderately broad band is expected in the region of 3200-3400 cm⁻¹ for the secondary amine (N-H) group. orgchemboulder.comnih.gov
C=O Stretching : A strong, sharp absorption band characteristic of the amide carbonyl group should appear in the range of 1650-1690 cm⁻¹. masterorganicchemistry.comorgchemboulder.com
C-H Stretching : Absorptions due to the stretching of C-H bonds in the methyl and methylene groups will be observed just below 3000 cm⁻¹. libretexts.org
N-H Bending : The bending vibration of the N-H group typically appears around 1550-1650 cm⁻¹. orgchemboulder.com
C-N Stretching : The stretching vibration for the C-N bond is expected in the fingerprint region, typically between 1000-1250 cm⁻¹. orgchemboulder.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide N-H | Stretch | 3200-3400 | Medium |
| Amine N-H | Stretch | 3200-3400 | Medium |
| C=O (Amide) | Stretch | 1650-1690 | Strong |
| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |
| N-H | Bend | 1550-1650 | Medium |
| C-N | Stretch | 1000-1250 | Medium |
Raman spectroscopy provides complementary information to IR spectroscopy. scirp.org While IR spectroscopy measures the change in dipole moment during a vibration, Raman spectroscopy measures the change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon backbone and the symmetric vibrations of the methyl groups. The C-C stretching vibrations of the ring and the symmetric C-H bending modes of the methyl groups would be expected to give rise to distinct Raman signals. scirp.orgnih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of a chemical compound by providing its exact mass with high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of a unique elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.govmdpi.com For this compound, with the molecular formula C₈H₁₆N₂O, HRMS is used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated exact mass.
The calculated monoisotopic mass provides a precise target for experimental verification. Any significant deviation between the measured and calculated mass would indicate an incorrect structural assignment or the presence of impurities.
Table 1: Theoretical Mass Data for C₈H₁₆N₂O
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂O |
| Nominal Mass | 156 Da |
| Monoisotopic (Exact) Mass | 156.1263 u |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry, also known as MS/MS, is an advanced technique used to determine the structure of a molecule. wikipedia.org In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. nih.gov This process provides a fragmentation pattern that acts as a "fingerprint" for the molecule, offering valuable insights into its structural connectivity.
While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known fragmentation patterns of piperazine (B1678402) derivatives and similar heterocyclic compounds. researchgate.netresearchgate.net The protonated molecule [M+H]⁺ would likely undergo ring cleavage. Common fragmentation pathways for piperazine-containing structures involve the loss of neutral fragments from the ring.
A proposed pathway could involve the initial cleavage of the amide bond followed by subsequent losses of small molecules. The major fragments would arise from the most stable resulting carbocations.
Table 2: Proposed MS/MS Fragmentation of [C₈H₁₆N₂O+H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Proposed) |
|---|---|---|---|
| 157.13 | [C₄H₉N]⁺ | C₄H₈NO | 71.07 |
| 157.13 | [C₅H₁₀NO]⁺ | C₃H₇N | 100.08 |
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unequivocal proof of a molecule's structure by mapping electron density to generate a model that reveals exact bond lengths, bond angles, and torsional angles. nih.gov
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the absolute confirmation of its covalent structure and stereochemistry. The analysis would also reveal information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice. Although a specific crystal structure for this compound is not publicly available, the table below illustrates the typical data obtained from such an analysis.
Table 3: Illustrative Crystallographic Data for a Small Organic Molecule
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell. | a = 8.5, b = 10.2, c = 9.8 |
| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 105.4, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 820.5 |
| Z | The number of molecules per unit cell. | 4 |
Chromatographic Methods for Purity Assessment and Separation (e.g., TLC)
Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. sigmaaldrich.com Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used to monitor the progress of a reaction and check the purity of a synthesized compound. uvic.calibretexts.org
TLC operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or solvent mixture). khanacademy.orgbyjus.com Polar compounds interact more strongly with the polar stationary phase (silica gel) and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
To assess the purity of a this compound sample, a small spot of the dissolved compound is applied to a TLC plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). A pure compound should ideally appear as a single spot.
Table 4: Hypothetical TLC Analysis for Purity Assessment
| Sample | Solvent System (v/v) | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Interpretation |
|---|---|---|---|---|---|
| Crude Reaction Mixture | Hexane:Ethyl Acetate (1:1) | Spot 1: 2.5, Spot 2: 4.0 | 5.0 | 0.50, 0.80 | Impure, contains at least two components. |
Table 5: List of Chemical Compounds
| Compound Name | Chemical Formula | Role/Context |
|---|---|---|
| This compound | C₈H₁₆N₂O | Analyte |
| Ethyl Acetate | C₄H₈O₂ | TLC Mobile Phase Component |
| Hexane | C₆H₁₄ | TLC Mobile Phase Component |
Theoretical and Computational Studies of 3,3,5,5 Tetramethylpiperazin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to provide insights that complement experimental findings.
Electronic Structure and Bonding Analysis
There are no available studies that have employed methods like Density Functional Theory (DFT) or ab initio calculations to analyze the electronic structure and bonding of 3,3,5,5-tetramethylpiperazin-2-one. Such studies would typically provide information on orbital energies, electron density distribution, and the nature of the chemical bonds within the molecule.
Conformational Preferences and Energetics
The conformational landscape of cyclic molecules like piperazinones is crucial for understanding their reactivity and biological activity. However, no computational studies detailing the conformational preferences, such as the potential for chair or boat conformations of the piperazinone ring, or the energetic barriers between different conformers of this compound have been reported.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. An MEP analysis for this compound would highlight the electrostatic potential around the carbonyl oxygen and the amine nitrogen, providing clues about its intermolecular interactions. Regrettably, no such mapping or analysis has been published for this specific compound.
Computational Elucidation of Reaction Mechanisms
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by characterizing the structures of transition states and calculating the energetics of reaction pathways.
Transition State Characterization and Reaction Pathway Analysis
For this compound, there is a lack of published research on the computational characterization of transition states or the analysis of reaction pathways for its synthesis or degradation. Such studies would be instrumental in understanding its reactivity, for instance, in hydrolysis or oxidation reactions.
Prediction of Kinetic and Thermodynamic Parameters
The prediction of kinetic parameters, such as activation energies, and thermodynamic parameters, such as reaction enthalpies and Gibbs free energies, through computational methods provides quantitative insights into the feasibility and rate of chemical processes. At present, no such predictive data are available in the scientific literature for reactions involving this compound.
In-depth Theoretical and Computational Analysis of this compound Remains an Unexplored Area of Research
Despite a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies focusing on the molecular dynamics, conformational space, or spectroscopic parameters of this compound have been identified. This indicates a significant gap in the current body of scientific research, leaving the in-silico characterization of this specific chemical compound an open field for future investigation.
The planned exploration into the theoretical and computational aspects of this compound, as outlined in the requested article structure, cannot be completed at this time due to the absence of published research on the subject. Extensive searches for scholarly articles, including those detailing molecular dynamics simulations and the prediction of spectroscopic parameters like NMR chemical shifts and IR frequencies for this compound, have yielded no relevant results.
The intended sections and subsections of the article were to be:
Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The piperazin-2-one (B30754) core is a recognized privileged scaffold in medicinal chemistry due to its structural resemblance to dipeptide units. This framework allows for the introduction of various substituents at different positions, making it a valuable starting point for the synthesis of complex molecules. Theoretically, the gem-dimethyl substitution at the 3 and 5 positions of 3,3,5,5-tetramethylpiperazin-2-one could offer steric bulk that influences the conformation of resulting molecules. This steric hindrance could be exploited to control stereochemistry in subsequent reactions or to create specific three-dimensional arrangements in larger molecular architectures. However, specific examples of its use as a building block for complex natural products or other intricate molecular designs are not documented in scientific literature.
Utilization as a Precursor in Catalyst Design and Organocatalysis
Piperazine (B1678402) and its derivatives have been employed as scaffolds for the development of organocatalysts. The nitrogen atoms within the piperazine ring can be functionalized to create chiral environments, which are crucial for asymmetric catalysis. While there are no specific reports on the use of this compound in this context, its structure suggests potential. The secondary amine in the ring could be functionalized with catalytically active groups. The methyl groups might play a role in defining the catalyst's pocket and influencing the stereochemical outcome of a catalyzed reaction. Research in organocatalysis often explores novel scaffolds, and while this specific compound has not been reported, its general structural features align with those of other successful catalyst precursors.
Scaffold for the Development of Functional Materials (e.g., polymers, supramolecular assemblies)
Heterocyclic compounds are fundamental building blocks for a wide range of functional materials. For instance, 1,3,5-triazines are used in the construction of polymers and supramolecular assemblies due to their defined geometry and ability to form hydrogen bonds. rsc.orgnih.gov Similarly, piperazine-containing units can be incorporated into polymer backbones or side chains to influence properties such as solubility, thermal stability, and metal ion coordination. The rigid structure of the piperazin-2-one ring in this compound could, in principle, be used to create well-defined architectures in materials. However, there is no available research demonstrating the synthesis of polymers or supramolecular structures derived from this specific compound. The development of such materials would involve polymerization of functionalized monomers of this compound or its use in self-assembling systems, areas that remain unexplored.
Integration into Combinatorial Chemistry Libraries for Chemical Diversity Generation
Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds. lookchem.comnih.gov The core principle involves systematically combining a set of building blocks to generate a diverse collection of molecules. Piperazine-2,5-diones, which are structurally related to piperazin-2-ones, have been successfully used in the generation of combinatorial libraries for identifying potential therapeutic agents. lookchem.com
Theoretically, this compound could serve as a scaffold in a combinatorial library. The two nitrogen atoms and the carbonyl group provide points for diversification. Different substituents could be introduced at the N1 and N4 positions, and the carbonyl group could be subjected to various reactions to create a wide array of derivatives.
Table of Potential Diversification Points for this compound in Combinatorial Synthesis
| Position | Potential Modification | Resulting Functionality |
| N1 | Alkylation, Acylation, Arylation | Varied lipophilicity and steric bulk |
| N4 | Alkylation, Acylation, Arylation | Introduction of functional groups for further reaction |
| C2 (Carbonyl) | Reduction, Grignard addition | Conversion to alcohol, creation of new stereocenter |
Despite this theoretical potential, no published studies have reported the inclusion of this compound in any combinatorial chemistry library. The generation of such a library would be a valuable endeavor to explore the chemical space around this scaffold and to identify compounds with interesting biological or material properties.
Future Research Directions and Challenges in 3,3,5,5 Tetramethylpiperazin 2 One Chemistry
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the chemistry of many heterocyclic compounds, including piperazine (B1678402) derivatives, is the development of synthetic protocols that are not only efficient in terms of yield but also adhere to the principles of green chemistry. mdpi.comnih.gov Classical synthetic methods often involve multiple steps, harsh reaction conditions, and the use of toxic solvents, leading to significant waste and energy consumption. sciencemadness.org
Future research into the synthesis of 3,3,5,5-tetramethylpiperazin-2-one and its derivatives will likely focus on overcoming these limitations. Modern synthetic strategies such as microwave-assisted and ultrasound-assisted synthesis have shown considerable promise for a variety of heterocyclic systems, including 1,3,5-triazines. mdpi.comnih.govnih.gov These techniques can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving yields. mdpi.comnih.gov
A key goal is the transition to more environmentally benign solvent systems. mdpi.comnih.gov The development of synthetic routes that utilize water as a solvent, for example, would represent a significant step towards sustainability. nih.gov To facilitate reactions in aqueous media, the use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) could be explored, as they have proven effective in accelerating nucleophilic substitution reactions in related heterocyclic syntheses. mdpi.com The optimization of these "green" protocols would make the production of this compound more scalable, cost-effective, and environmentally friendly. mdpi.comresearchgate.net
Table 1: Comparison of Synthetic Methodologies for Heterocyclic Compounds
| Method | Typical Reaction Time | Solvents | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Classical Heating | Hours to Days | Often toxic organic solvents (e.g., DMF, Dichlorobenzene) | Well-established procedures | Energy-intensive and often produces significant waste. nih.govresearchgate.net |
| Microwave-Assisted | Seconds to Minutes | Can use greener solvents (e.g., DMF, water) | Rapid heating, increased reaction rates, higher yields. mdpi.comnih.gov | Reaction times can be shortened to 150 seconds with yields up to 88% in some triazine syntheses. mdpi.com |
| Ultrasound-Assisted (Sonochemistry) | Minutes | Primarily water | High efficiency, short reaction times, environmentally friendly. mdpi.comnih.gov | Can achieve >75% yields in as little as 5 minutes for some triazine derivatives in water. mdpi.comnih.gov |
Exploration of Undiscovered and Stereoselective Reactivity Patterns
The reactivity of piperazine-containing molecules has traditionally been centered on modifications at the nitrogen atoms. However, recent advances have shifted focus towards the functionalization of the carbon-hydrogen (C-H) bonds of the heterocyclic ring. researchgate.net This represents a significant and largely unexplored frontier for this compound. While the gem-dimethyl groups at C3 and C5 block reactivity at these positions, the methylene (B1212753) group at C6 presents a potential site for selective functionalization.
Future investigations could employ modern synthetic techniques, such as photoredox catalysis, to activate the C-H bonds at the C6 position for arylation, vinylation, or alkylation. researchgate.net Overcoming the steric hindrance from the adjacent C5-dimethyl group will be a major challenge, requiring carefully designed catalysts and reaction conditions.
Furthermore, the principles of stereoselectivity and stereospecificity, which are crucial in medicinal chemistry for producing specific isomers, offer another avenue for research. researchgate.netmasterorganicchemistry.com A stereoselective reaction favors the formation of one stereoisomer over another, while a stereospecific reaction's outcome is determined by the stereochemistry of the starting material. masterorganicchemistry.comkhanacademy.org Although this compound itself is achiral, derivatization at the N1 or C6 positions with chiral substituents could introduce stereocenters. Developing stereoselective synthetic methods would be essential to control the spatial arrangement of these new functional groups, which is critical for dictating the molecule's interaction with biological targets. researchgate.net
Advanced Integration of Computational Chemistry for Predictive Design and Mechanistic Understanding
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules and the elucidation of complex reaction mechanisms. researchgate.netjetir.org For this compound, the integration of advanced computational methods holds significant potential for accelerating research and development.
Predictive Design: Molecular docking and other computational screening techniques can be used to predict how derivatives of this compound might bind to specific protein targets. nih.govrsc.org By simulating the interactions between a library of virtual compounds and a target receptor, researchers can identify candidates with high predicted binding affinity for subsequent synthesis and experimental testing. jetir.orgacs.org This structure-based design approach can significantly streamline the discovery of new bioactive molecules. researchgate.net
Mechanistic Understanding: Computational tools can provide deep insights into reaction pathways. For instance, when exploring the C-H functionalization reactions mentioned previously, density functional theory (DFT) calculations can be used to model transition states and reaction intermediates. This understanding can help explain observed reactivity patterns and guide the optimization of reaction conditions to favor desired products.
ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now a standard part of the drug development process. jetir.org Computational models can estimate properties like lipophilicity, solubility, and potential metabolic pathways for novel derivatives of this compound, helping to prioritize compounds with favorable drug-like characteristics. nih.govjetir.org
Molecular dynamics simulations can further enrich these studies by revealing the dynamic behavior of ligands within a protein's binding site, highlighting key interactions that contribute to binding affinity and stability. rsc.org
Innovations in Analytical Methodologies for Complex Reaction Mixtures and Derivatized Products
As synthetic chemists develop new reactions and create novel derivatives of this compound, the need for robust and sophisticated analytical methods becomes paramount. The analysis of complex reaction mixtures and the characterization of new products require techniques that offer high sensitivity, selectivity, and structural elucidation capabilities.
High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (HPLC-MS), is a cornerstone for the analysis of such compounds. nih.gov Future challenges will involve developing methods capable of separating closely related impurities from the main product in complex matrices and quantifying compounds in biological samples for pharmacokinetic studies. wikipedia.org
For derivatives that lack a strong chromophore or fluorophore, chemical derivatization can be employed to enhance detectability by UV or fluorescence detectors. nih.gov This strategy involves reacting the analyte with a reagent to attach a moiety that is easily detected. nih.govmdpi-res.com Moreover, if chiral derivatives are synthesized, the development of chiral analytical methods will be crucial. This can be achieved using chiral stationary phases in HPLC or by using chiral derivatization reagents that convert enantiomers into diastereomers, which can then be separated on a standard achiral column. nih.gov
Table 2: Advanced Analytical Techniques for Piperazine-like Compounds
| Technique | Application | Advantages | Challenges |
|---|---|---|---|
| HPLC-MS/MS | Quantification in complex matrices (e.g., biological samples), impurity profiling. | High sensitivity and selectivity, provides molecular weight and structural information. | Ion suppression effects, need for reference standards. unodc.orgnih.gov |
| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Accurate mass measurement for unknown identification and formula determination. | Provides unambiguous elemental composition. | Higher instrument cost and complexity. nih.gov |
| Chiral HPLC | Separation of enantiomers. | Direct separation without derivatization. | Finding a suitable chiral stationary phase can be challenging and expensive. |
| Chemical Derivatization | Enhances detection sensitivity and enables separation of isomers. | Can improve chromatographic behavior and ionization efficiency in MS. nih.govnih.gov | Adds an extra step to sample preparation, potential for side reactions. mdpi-res.com |
The continuous innovation in these analytical methodologies will be essential to support and validate the synthetic and computational efforts in the evolving chemistry of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,3,5,5-tetramethylpiperazin-2-one, and how can purity be ensured?
- Methodology : A plausible route involves cyclization of a pre-functionalized precursor, such as a substituted ethylenediamine derivative, under acidic or thermal conditions. For example, in analogous piperazine syntheses, trifluoroacetic acid (TFA) has been used to facilitate ring closure and deprotection steps . Post-synthesis purification via column chromatography (e.g., silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) can improve purity. Yield optimization may require adjusting reaction time, temperature, and stoichiometry of methylating agents .
- Key Metrics : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) should reveal signals for the methyl groups (δ ~1.2–1.4 ppm, singlet) and piperazinone ring protons (δ ~3.0–3.5 ppm, multiplet). ¹³C NMR can confirm carbonyl resonance (δ ~165–170 ppm) .
- IR : A strong absorption band near 1650–1680 cm⁻¹ corresponds to the carbonyl stretch .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 171.1497 (C₈H₁₄N₂O).
- Melting Point : Expected range: 120–130°C (compare with structurally similar compounds) .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the conformational dynamics of this compound?
- Methodology : Use variable-temperature (VT) ¹H NMR in solvents like DMSO-d₆ (polar) and CDCl₃ (nonpolar) to study ring puckering and methyl group orientation. For example, coalescence of signals at elevated temperatures may indicate interconversion between chair and boat conformers. Computational modeling (DFT at B3LYP/6-31G* level) can predict energy barriers for conformational changes .
- Data Interpretation : Compare experimental NOESY correlations (e.g., axial vs. equatorial methyl groups) with simulated geometries to resolve ambiguities.
Q. What strategies mitigate contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?
- Methodology :
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) to generate a solubility profile. Use UV-Vis spectroscopy or gravimetric analysis for quantification .
- LogP : Validate experimental octanol/water partition coefficients (e.g., via HPLC retention time correlation) against computational predictions (e.g., SwissADME, ACD/Labs). Discrepancies may arise from impurities or ionization effects in aqueous media .
- Troubleshooting : If literature values conflict, replicate assays under standardized conditions (e.g., 25°C, ionic strength 0.15 M) and report deviations in methodology.
Q. How can this compound serve as a building block in drug discovery, particularly for CNS-targeted agents?
- Methodology :
- SAR Studies : Synthesize derivatives with modifications to the piperazinone core (e.g., substituents at positions 1 or 4) and screen for activity against neurological targets (e.g., serotonin receptors, dopamine transporters). In vitro assays (e.g., radioligand binding) can quantify affinity .
- BBB Permeability : Predict blood-brain barrier penetration using PAMPA-BBB models or MDCK cell monolayers. Correlate results with computed descriptors like topological polar surface area (TPSA < 60 Ų) .
- Case Study : Piperazine derivatives with bulky substituents (e.g., tert-butyl groups) often exhibit enhanced metabolic stability, as seen in antipsychotic drug analogs .
Key Challenges and Recommendations
- Synthetic Reproducibility : Variations in methyl group introduction (e.g., overalkylation) can lead byproducts. Use controlled stoichiometry of methyl iodide and monitor intermediates by LC-MS .
- Analytical Consistency : Discrepancies in NMR chemical shifts may arise from solvent or concentration effects. Always report solvent and temperature conditions .
- Biological Relevance : Prioritize derivatives with balanced lipophilicity (logP 1–3) and low hydrogen-bond donor counts (<2) for CNS penetration .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
